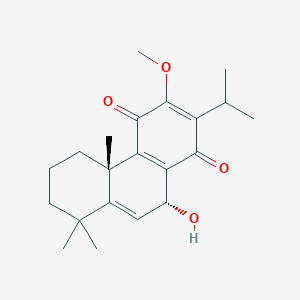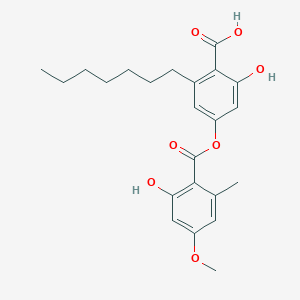
Hardwickic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hardwickic acid is a naturally occurring diterpenoid compound with the molecular formula C20H28O3. It is primarily isolated from plants belonging to the Croton genus, such as Croton aromaticus and Croton sylvaticus . This compound has garnered significant interest due to its diverse biological activities, including antinociceptive and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hardwickic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor, followed by oxidation and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the stembark of Croton sylvaticus . The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hardwickic acid undergoes various chemical reactions, including:
Oxidation: Converts this compound to its corresponding ketone or aldehyde derivatives.
Reduction: Reduces the carbonyl groups to alcohols.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .
Scientific Research Applications
Hardwickic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its insecticidal properties and potential as a natural pesticide.
Medicine: Explored for its antinociceptive effects, making it a candidate for pain management therapies.
Industry: Utilized in the development of bioactive compounds and natural product libraries for drug discovery.
Mechanism of Action
Hardwickic acid exerts its effects primarily by blocking tetrodotoxin-sensitive voltage-dependent sodium channels . This blockade inhibits the transmission of pain signals, contributing to its antinociceptive properties . Additionally, its insecticidal activity is attributed to its ability to disrupt sodium channel function in insects .
Comparison with Similar Compounds
Hautriwaic acid: Another diterpenoid with similar antinociceptive properties.
Kaurenoic acid: Known for its anti-inflammatory and antimicrobial activities.
Copalic acid: Exhibits significant hemolytic and nitric oxide inhibition activities.
Uniqueness of Hardwickic Acid: this compound stands out due to its dual functionality as both an antinociceptive and insecticidal agent . Its ability to selectively block sodium channels without affecting other ion channels makes it a unique and valuable compound for further research and development .
Properties
CAS No. |
24470-47-1 |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m0/s1 |
InChI Key |
HHWOKJDCJVESIF-GIPAHHNCSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Synonyms |
hardwickic acid hardwickic acid, (-)-isomer hardwickiic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)ethylthio]-6,6-dimethyl-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B1209673.png)
![2-[2-Oxo-2-[4-(4-phenyl-1-phthalazinyl)-1-piperazinyl]ethyl]isoindole-1,3-dione](/img/structure/B1209674.png)











![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate](/img/structure/B1209695.png)
